molecular formula C24H28N4O4 B11419167 N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B11419167
M. Wt: 436.5 g/mol
InChI Key: JMHLXWXVUPDJIA-SILNSSARSA-N
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Description

(2Z)-3-(1-ETHYL-1H-INDOL-3-YL)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This compound features a complex structure with multiple functional groups, including an indole ring, a furan ring, and a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1-ETHYL-1H-INDOL-3-YL)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process may include:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.

    Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving furfural or other precursors.

    Amidation Reaction: The formamido group can be introduced through an amidation reaction using formic acid derivatives.

    Formation of the Enamide: The final step involves the formation of the enamide through a condensation reaction between the amide and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and furan rings.

    Reduction: Reduction reactions can occur at the carbon-carbon double bond or the amide group.

    Substitution: Substitution reactions may take place at various positions on the indole, furan, or morpholine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated amides.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes involving indole and furan derivatives.

Medicine

    Drug Development:

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(1-ETHYL-1H-INDOL-3-YL)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE would depend on its specific interactions with molecular targets. These may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Involvement: Participation in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(1-METHYL-1H-INDOL-3-YL)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE
  • (2Z)-3-(1-ETHYL-1H-INDOL-3-YL)-2-[(THIOPHEN-2-YL)FORMAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE

Uniqueness

The uniqueness of (2Z)-3-(1-ETHYL-1H-INDOL-3-YL)-2-[(FURAN-2-YL)FORMAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

N-[(Z)-1-(1-ethylindol-3-yl)-3-(2-morpholin-4-ylethylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

InChI

InChI=1S/C24H28N4O4/c1-2-28-17-18(19-6-3-4-7-21(19)28)16-20(26-24(30)22-8-5-13-32-22)23(29)25-9-10-27-11-14-31-15-12-27/h3-8,13,16-17H,2,9-12,14-15H2,1H3,(H,25,29)(H,26,30)/b20-16-

InChI Key

JMHLXWXVUPDJIA-SILNSSARSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCN3CCOCC3)\NC(=O)C4=CC=CO4

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C(C(=O)NCCN3CCOCC3)NC(=O)C4=CC=CO4

Origin of Product

United States

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